2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline is a chemical compound with the molecular formula and a CAS number of 1040687-78-2. This compound belongs to the class of anilines, which are aromatic amines characterized by the presence of an amino group attached to a benzene ring. The compound features a dimethyl substitution at the 2 and 5 positions of the benzene ring and a phenoxyethoxy group at the 3-position of the benzyl moiety. It is primarily utilized in scientific research, particularly in studies related to enzyme interactions and protein binding, although it has not yet found widespread clinical application .
The synthesis of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline typically involves several key steps:
The molecular structure of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline can be described as follows:
The compound features two methyl groups on the aromatic system and an ether linkage connecting the phenoxy group to the ethylene chain. This structure contributes to its chemical properties and reactivity .
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline can participate in various chemical reactions:
These reactions are significant for further functionalization and modification of the compound for various applications.
The mechanism of action for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline primarily involves its interaction with biological targets such as enzymes or receptors. The compound may bind to specific active sites on enzymes, altering their activity or function. Ongoing research aims to elucidate these pathways further, focusing on how modifications in its structure can enhance or inhibit these interactions .
The physical and chemical properties of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline include:
These properties are crucial for determining its behavior in various applications and reactions .
The primary applications of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline are found within scientific research:
Diphenylether derivatives represent a promising chemotype for enhancing osteoblast differentiation and bone formation, addressing a critical therapeutic gap in osteoporosis management. Current treatments primarily rely on antiresorptives (e.g., bisphosphonates) or injectable osteogenic agents (e.g., parathyroid hormone). Orally available small molecules stimulating bone formation remain an unmet medical need. Compounds like KY-065 (4-acetyl-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide) and KY-273 ((R)-4-(1-hydroxyethyl)-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide) exemplify the potent osteoblastogenic effects achievable with this scaffold. These derivatives significantly enhance alkaline phosphatase (ALP) activity—a key marker of osteoblast differentiation—in bone marrow stromal cells (ST2 cell line) with EC₂₀₀ values (concentration required to double baseline ALP activity) in the nanomolar range (e.g., 11.3 nM for 13a, 31.1 nM for 13g, 12.3 nM for 13h) [3].
The molecular scaffold of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline shares critical features with these active molecules:
Mechanistically, these diphenylethers act, at least partly, by inhibiting CDK8 (Section 1.2), disrupting negative regulatory signals in osteogenic pathways like Wnt/β-catenin. This leads to enhanced expression of osteoblast-specific genes, Runx2, and ALP, culminating in increased bone matrix deposition. Importantly, compounds like 13g and 13h demonstrated in vivo osteogenic efficacy. After 8 weeks of oral administration (10 mg/kg/day) in ovariectomized (OVX) rats—a model of postmenopausal osteoporosis—these compounds elevated plasma bone-specific ALP activity (indicating enhanced osteoblastogenesis) and selectively increased femoral cortical bone volume and mineral content, areas often resistant to bone loss but critical for bone strength [3]. The metabolic stability and bioavailability suggested by the high Cmax/EC₂₀₀ ratios observed for analogs (e.g., 148.1 for 13a, 53.4 for 13g, 101.8 for 13h) further support the therapeutic potential of this chemotype, including 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline [3].
A pivotal discovery links the osteoblastogenic effects of diphenylether derivatives like KY-065 and KY-273 to their potent and selective inhibition of Cyclin-Dependent Kinase 8 (CDK8). CDK8, within the Mediator complex, regulates transcription, including pathways modulating osteoblast differentiation. Inhibition of CDK8 removes transcriptional brakes on osteogenic genes [3] [6].
Table 1: CDK8 Inhibition and Osteoblastogenic Activity of Selected Diphenylether Analogs [3]
Compound | R¹ Group | R² Group | CDK8 IC₅₀ (nM) | ALP EC₂₀₀ (nM) | Cₘₐₓ/EC₂₀₀ (10 mg/kg po, rat) |
---|---|---|---|---|---|
13a | H | See Fig 1 | 2.5 | 11.3 | 148.1 |
13g | 4-CF₃ | See Fig 1 | 7.8 | 31.1 | 53.4 |
13h | 4-OCF₃ | See Fig 1 | 3.9 | 12.3 | 101.8 |
KY-065 | 4-Acetyl | CONH₂ | ~Low nM (Estimated) | ~Low nM (Estimated) | High (Estimated) |
Target Compound | 2,5-Me₂-C₆H₃-NH-CH₂- | 3-(2-PhOCH₂CH₂O)-C₆H₄- | Not Tested | Not Tested | Not Tested |
Structure-Activity Relationship (SAR) studies reveal critical determinants for CDK8 inhibition and osteogenic activity relevant to 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline:
The target compound's 2-phenoxyethoxy side chain directly aligns with the optimal linker structures identified in potent CDK8 inhibitors like 13a, 13g, and 13h. Furthermore, its 2,5-dimethylaniline group, while distinct from the benzamide of KY-065, presents a large, hydrophobic substituent potentially capable of occupying a similar region in the CDK8 binding site. This structural analogy strongly suggests potential CDK8 inhibitory activity for 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline, positioning it as a candidate for promoting osteoblast differentiation and bone formation through this mechanism. Importantly, the cortical bone-selective osteogenic effects observed in vivo with related CDK8 inhibitors (13g, 13h) offer a promising therapeutic profile for treating osteoporosis, particularly in addressing cortical bone deficits that contribute significantly to fracture risk [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1